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Compound of Interest

Compound Name: Hydridotrioxygen(.)

Cat. No.: B1234454

The hydrotrioxyl radical (HOOOse), an adduct of the hydroxyl radical (*OH) and molecular
oxygen (0Oz2), is a significant intermediate in atmospheric and biological systems.[1] It exists as
two planar conformers: a cis and a trans isomer.[2][3] Understanding the distinct properties of
these isomers is crucial for accurately modeling their roles in various chemical processes. This
guide provides a comparative overview of the cis and trans isomers of the HOOOe radical,
supported by experimental and theoretical data.

Structural and Energetic Properties

The relative stability and geometric parameters of the cis and trans-HOOQO- isomers have been
the subject of numerous theoretical and experimental investigations. While most ab initio
calculations initially predicted the cis planar structure to be more stable, experimental evidence
from rotational spectra has confirmed that the trans planar molecular structure is the global
minimum.[1][3]

High-level theoretical calculations have since aligned with experimental findings, indicating that
trans-HOOOe- is the more stable conformer, although the energy difference between the two is
small.[1][4] The central O-O bond in the trans isomer is notably long, suggesting a weak bond
and contributing to its relative stability.[2][4] The barrier for cis to trans isomerization is also
remarkably low.[2]

Table 1: Comparison of Geometric Parameters for Cis and Trans-HOOO»
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Parameter cis-HOOO- trans-HOOO- Method Reference

Bond Lengths

(A)

r(H-O) 0.978 0.977 FPA [2]
r(0-0) (central) 1.609 1.670 FPA [2]
r(O-0O) (terminal) 1.222 1.220 FPA [2]
Bond Angles

(deg)

£ (H-0-0) 102.1 100.2 FPA 2]
£(0-0-0) 108.9 110.8 FPA [2]

Dihedral Angle
(deg)

£(H-0-0-0) 0.0 180.0 FPA 2]

Table 2: Comparison of Energetic and Spectroscopic Properties for Cis and Trans-HOOQO«
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Property cis-HOOO- trans-HOOO- Method Reference
Relative Energy

0.52 0.0 CCSDT(Q) [2]
(kcal/mol)
Dissociation
Energy Do(HO- - 2.80+0.25 FPA [2]

0O2) (kcal/mal)

Isomerization
Barrier (cis - 0.27 - CCSDT(Q) [2]

trans) (kcal/mol)

v1 (OH stretch) IR-UV Action
3565.4 3570.6 [5]
(cm=1) Spectroscopy
V1 + ve (OH )
) Infrared Action
stretch + torsion)  3714.5 - [4]
Spectroscopy
(cm™)

Experimental Methodologies

A variety of sophisticated experimental techniques have been employed to detect and
characterize the elusive HOOOe radical and its isomers.

Fourier-Transform Microwave (FTMW) Spectroscopy:

This technique has been instrumental in the first definitive structural determination of the trans-
HOOOse radical.[3]

o Experimental Protocol:

o The HOOOe+ and DOOO- radicals were generated in a supersonic jet using a pulsed
discharge nozzle.

o A gas mixture, typically containing a precursor for the hydroxyl radical (e.g., H20) and
molecular oxygen diluted in a carrier gas like Argon, is subjected to an electrical
discharge.
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The resulting radicals are cooled to a very low rotational temperature in the supersonic
expansion.

The cooled molecules are then probed with microwave radiation in a Fabry-Pérot cavity.

The absorption of microwave radiation as a function of frequency provides the rotational
spectrum.

By analyzing the rotational constants and fine and hyperfine splittings for multiple
isotopologues, a precise molecular structure can be determined.[3]

Infrared-Ultraviolet (IR-UV) Action Spectroscopy:

This method has been used to identify the vibrational frequencies of both cis and trans

isomers.[4][5]

o Experimental Protocol:

o

HOOO- radicals are produced, often through the association of photolytically generated
OH radicals with Oz.

The radicals are cooled in a supersonic expansion.

Atunable IR laser excites the radicals to a specific vibrational state (e.g., the OH stretch,
V1).

A UV laser then electronically excites the vibrationally activated radicals.

The subsequent fluorescence from the decay of the electronically excited state is
detected.

An IR spectrum is obtained by plotting the fluorescence intensity as a function of the IR
laser frequency.[5] The observation of unstructured bands near the sharp features of
trans-HOOO-e has been attributed to the cis isomer.[4][5]

Theoretical Approaches
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Computational chemistry has played a pivotal role in elucidating the properties of the HOOQO-«
radical, guiding experimental searches, and interpreting spectral data.

» Ab Initio Calculations: A range of high-level ab initio methods have been applied, including:

o Coupled-Cluster (CC) methods, such as CCSD(T) and CCSDT(Q), which provide a highly
accurate description of the electron correlation and are considered the gold standard for
single-reference systems.[2]

o Multireference Configuration Interaction (MRCI), often with the Davidson correction (+Q),
is employed to handle the multireference character of the electronic wavefunction,
particularly important for bond-breaking processes.[5][6]

o Complete Active Space Self-Consistent Field (CASSCF) and its perturbation theory
corrected version (CASPT2) are used to study the potential energy surfaces of reactions
involving the HOOOQe radical.[6]

o Focal-Point Analysis (FPA): This approach systematically converges on the ab initio limit by
combining calculations with increasingly larger basis sets and higher levels of electron
correlation, providing highly accurate energetic and geometric data.[2]

Visualizing Isomerization and Structure

The relationship between the cis and trans isomers can be visualized through a potential
energy surface along the torsional coordinate.

Conceptual diagram of the isomerization pathway between cis and trans-HOOQOOs.
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Generalized workflow for the experimental detection of HOOO- radicals.

Conclusion

The study of cis and trans isomers of the HOOO- radical reveals a nuanced landscape of
structure and stability. While the energy difference between the two conformers is subtle, their
distinct geometric and spectroscopic properties have been successfully characterized through
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a combination of advanced experimental techniques and high-level theoretical calculations.
The trans isomer is now understood to be the more stable form, featuring a significantly
elongated and weak central O-O bond. This detailed understanding is critical for accurately
incorporating the reactivity of the HOOOe radical into models of atmospheric chemistry and
biological oxidation processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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